N'-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide

Description

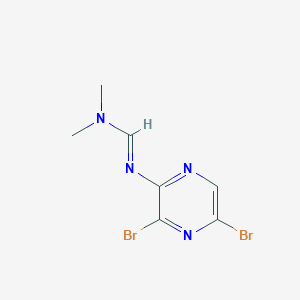

N'-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide is a brominated pyrazine derivative featuring a formimidamide functional group. Its structure comprises a pyrazine ring substituted with bromine atoms at the 3- and 5-positions and a dimethylformimidamide group at the 2-position.

Properties

Molecular Formula |

C7H8Br2N4 |

|---|---|

Molecular Weight |

307.97 g/mol |

IUPAC Name |

N'-(3,5-dibromopyrazin-2-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C7H8Br2N4/c1-13(2)4-11-7-6(9)12-5(8)3-10-7/h3-4H,1-2H3 |

InChI Key |

MGRXLNSPGUHJSF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=NC=C(N=C1Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide typically involves the bromination of pyrazine derivatives followed by formimidation. One common method involves the reaction of 3,5-dibromopyrazine with N,N-dimethylformamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new functional groups.

Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can introduce new functional groups .

Scientific Research Applications

N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N'-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide can be contextualized against related formimidamide derivatives (Table 1). Key comparison points include:

Structural Analogues

- Heterocyclic Core Variations: Benzothiazole Derivatives: (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide (compound 17) shares the dimethylformimidamide group but features a benzothiazole core. This substitution alters electronic density, influencing cyclization behavior (e.g., formation of thiazoloquinazolines) . Indole Derivatives: N’-(3-Cyano-1-alkyl-1H-indol-2-yl)-N,N-dimethylformimidamide intermediates (e.g., compounds 7a–d) exhibit indole cores, which enhance π-stacking interactions in kinase inhibition applications . Pyrazine Derivatives: 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4) has a pyrazine core but replaces the formimidamide with an amine group, reducing electrophilicity .

Table 1: Comparative Analysis of Formimidamide Derivatives

| Compound Name | Core Structure | Key Substituents | Synthesis Method | Yield | Notable Properties | References |

|---|---|---|---|---|---|---|

| This compound | Pyrazine | 3,5-Dibromo, dimethylformimidamide | Likely microwave-assisted | - | High electrophilicity (inferred) | [8] |

| (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Benzothiazole | 2,7-Dicyano | Microwave (70°C) | 86% | Forms thiazoloquinazolines | [1, 3] |

| N’-(3-Cyano-1-alkyl-1H-indol-2-yl)-N,N-dimethylformimidamide | Indole | 3-Cyano, 1-alkyl | Microwave-assisted | - | Kinase inhibition intermediates | [6] |

| Pyrazolyl-N,N-dimethylformimidamide 10 | Pyrazole | Pyrazole core | Unspecified | - | Weak antimicrobial activity | [4] |

| 3,5-Dibromo-N,N-dimethylpyrazin-2-amine | Pyrazine | 3,5-Dibromo, dimethylamine | Conventional | - | Lower reactivity vs. formimidamide | [8] |

Key Differences and Implications

- Bioactivity Gaps : Unlike benzothiazole or indole derivatives, the target compound’s antimicrobial or kinase inhibition properties remain unstudied in the provided evidence, warranting further investigation.

- Synthetic Scalability : Microwave methods for analogues achieve high yields (>85%), suggesting similar efficiency for the target compound if synthesized under optimized conditions .

Biological Activity

N'-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide is a synthetic compound derived from the pyrazine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 292.97 g/mol. The compound's structure features a dibromopyrazine moiety, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism and clearance in biological systems.

- Receptor Interaction : Similar compounds have demonstrated the ability to bind to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

- DNA Intercalation : The structural characteristics of dibromopyrazines suggest that they may intercalate into DNA, affecting replication and transcription processes.

Biological Activity and Case Studies

Several studies have highlighted the biological activities associated with this compound:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| A549 | 25 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Safety and Toxicity Profile

While this compound shows promising biological activity, its safety profile must be considered. Toxicological assessments indicate that the compound is toxic at high doses, with acute toxicity observed in animal models when administered orally at doses exceeding 100 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.